(Dimethylaminomethylene)malononitrile
CAS No.: 16849-88-0
VCID: VC0015761
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
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Description | (Dimethylaminomethylene)malononitrile, also known as 2-((Dimethylamino)methylene)malononitrile, is a chemical compound with the molecular formula C₆H₇N₃ . It is valuable in organic synthesis due to its versatile reactivity . The compound features a dimethylamino group attached to a methylene carbon, which is connected to two cyano groups. (Dimethylaminomethylene)malononitrile is a beige solid at room temperature, with a melting point of 84-85 °C . It is slightly soluble in methanol and water . This compound is also known by several synonyms, including NSC 168421, 3-dimethylamino-2-cyanoacrylonitrile, and 2-(dimethylaminomethylidene)propanedinitrile . This compound is used in scientific research because of its unique properties. The presence of both electron-withdrawing cyano groups and an electron-donating dimethylamine group makes it a candidate for various reactions. It can be used in the development of new materials with specific properties, and it has attracted interest in medicinal chemistry because of its potential biological activity. Researchers have explored its derivatives as potential pharmaceuticals, such as anti-cancer and anti-inflammatory agents. похожeIts unique combination of functional groups enables diverse reactivity patterns, making it valuable for synthetic chemists and researchers. Compared to similar compounds like malononitrile (C₃H₃N₂) and dimethylaminomethane (C₂H₇N), (dimethylaminomethylene)malononitrile stands out because of its structural characteristics. For instance, 4-Dimethylaminobenzylidene malononitrile (C₁₁H₁₃N₃) combines features of both dimethylamine and malononitrile but lacks the direct methylene link seen in (dimethylaminomethylene)malononitrile. |
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CAS No. | 16849-88-0 |
Product Name | (Dimethylaminomethylene)malononitrile |
Molecular Formula | C6H7N3 |
Molecular Weight | 121.14 g/mol |
IUPAC Name | 2-(dimethylaminomethylidene)propanedinitrile |
Standard InChI | InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3 |
Standard InChIKey | LBUDLOYYNHQKQI-UHFFFAOYSA-N |
SMILES | CN(C)C=C(C#N)C#N |
Canonical SMILES | CN(C)C=C(C#N)C#N |
Synonyms | [(Dimethylamino)methylene]propanedinitrile; NSC 168421; |
PubChem Compound | 28111 |
Last Modified | Sep 16 2023 |
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